Pentyl 2-methylisocrotonate

Flavor chemistry Fragrance formulation Volatility matching

Pentyl 2-methylisocrotonate (CAS 7785-63-9), also known as amyl angelate or pentyl (Z)-2-methylbut-2-enoate, is an α,β-unsaturated fatty acid ester belonging to the angelate class. It occurs naturally in Roman chamomile (Chamaemelum nobile) and is authorized as a flavoring substance in the European Union under FL No.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 7785-63-9
Cat. No. B1609293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 2-methylisocrotonate
CAS7785-63-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(=CC)C
InChIInChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5-
InChIKeyXJWDRSSGOHXOLQ-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl 2-Methylisocrotonate (Amyl Angelate) Procurement Guide: A Z-Configured Unsaturated Ester for Flavor and Fragrance Applications


Pentyl 2-methylisocrotonate (CAS 7785-63-9), also known as amyl angelate or pentyl (Z)-2-methylbut-2-enoate, is an α,β-unsaturated fatty acid ester belonging to the angelate class. It occurs naturally in Roman chamomile (Chamaemelum nobile) and is authorized as a flavoring substance in the European Union under FL No. 09.680 . The compound is characterized by a floral, fruity odor profile and is employed primarily in fragrance and flavor formulations [1]. Its Z-configured double bond and linear pentyl chain impart distinct physicochemical properties that differentiate it from branched or E-isomer analogs, making precise sourcing critical for reproducible sensory and analytical outcomes.

Z-configured angelate ester with natural occurrence in Chamaemelum nobile
Authorized flavoring substance (EU FL No. 09.680) for food-flavor formulations
Linear pentyl chain imparts distinct volatility and substantivity for fragrance design

Why Generic Ester Substitution Fails: Isomer-Specific Physicochemical Properties of Pentyl 2-Methylisocrotonate


Pentyl 2-methylisocrotonate cannot be interchanged indiscriminately with other angelate or tiglate esters, even those sharing the same molecular formula. The linear pentyl chain yields a higher boiling point (213–214 °C) than its branched isomer isoamyl angelate (202–209 °C) [1][2], directly affecting volatility and substantivity in fragrance applications. Differences in refractive index (1.439–1.445 vs. 1.437–1.442) and specific gravity (0.891–0.896 vs. ~0.89) provide quantifiable quality-control markers that prevent misidentification [1][2]. Furthermore, regulatory authorization under EU FL No. 09.680 is compound-specific and does not automatically extend to structurally similar esters, creating a gate for compliant procurement .

Higher boiling point shifts volatility and substantivity compared to branched-chain angelates.
Refractive index and specific gravity deviations can indicate isomer contamination or misidentification.
Regulatory clearance (FL No. 09.680) does not extend to unlisted angelate esters.

Quantitative Differentiation Evidence for Pentyl 2-Methylisocrotonate Against Closest Analogs


Boiling Point Differentiation vs. Isoamyl Angelate Guides Volatility-Dependent Formulation Selection

Pentyl 2-methylisocrotonate exhibits a boiling point of 213.00–214.00 °C at 760 mmHg, approximately 4–5 °C higher than the boiling point of its branched-chain isomer isoamyl angelate (202.00–209.00 °C) [1][2]. This difference arises from the linear pentyl chain, which promotes stronger intermolecular van der Waals interactions compared to the branched 3-methylbutyl chain of isoamyl angelate.

Boiling Point
Cross-study comparable
213.00–214.00 °C (target)
vs. 202.00–209.00 °C (isoamyl angelate)
Δ ≈ 4–5 °C
Higher boiling point supports longer substantivity in fragrance design.
Measured at 760 mmHg; data from supplier databases.
Flavor chemistry Fragrance formulation Volatility matching

Refractive Index Differentiation Enables Identity Confirmation and Purity Assessment

The refractive index (nD20) of pentyl 2-methylisocrotonate is specified as 1.43900–1.44500, slightly higher than that of isoamyl angelate (1.43700–1.44200) [1][2]. Although the ranges partially overlap, the difference in central tendency provides a non-destructive, rapid check to distinguish between these isomers when used in conjunction with other orthogonal measurements.

Refractive Index (nD20)
Cross-study comparable
1.43900–1.44500 (target)
vs. 1.43700–1.44200 (isoamyl angelate)
Central difference ≈ 0.002–0.003
Supports rapid, non-destructive isomer identity confirmation in QC.
Ranges overlap partially; use with orthogonal tests.
Quality control Refractometry Identity testing

Specific Gravity as a Process Control Metric Distinguishes Pentyl 2-Methylisocrotonate from Branched Isomers

The specific gravity (25 °C/25 °C) of pentyl 2-methylisocrotonate is reported as 0.89100–0.89600 [1], compared to approximately 0.89 for isoamyl angelate . The tighter, slightly elevated range for the linear ester reflects its more compact molecular packing in the liquid phase.

Specific Gravity (25°C)
Cross-study comparable
0.89100–0.89600 (target)
vs. ~0.89 (isoamyl angelate)
Mean difference ≈ 0.003–0.006
Incoming-material density check flags possible branched-isomer substitution.
Hydrometer or density meter; protect batch consistency.
Density measurement Raw material acceptance Isomer purity

EU Regulatory Authorization (FL No. 09.680) Provides a Definitive Compliance Gate Not Automatically Shared by All Angelate Esters

Pentyl 2-methylisocrotonate is explicitly authorized as a flavoring substance in Great Britain (and formerly EU) under FL No. 09.680 with a minimum purity requirement of 95% . While many angelates appear on flavor positive lists, authorization is substance-specific and contingent on submitted safety data. Procurement of a non-listed ester or an isomer lacking an equivalent FL number risks non-compliance under Regulation (EC) No. 1334/2008.

EU/GB Authorization
Class-level inference
FL No. 09.680, min. purity 95%
Definitive compliance gate; unlisted esters lack this authorization.
Verify current status via UK FSA; substance-specific listing.
Food law Flavor regulation Positive list

Optimal Procurement Scenarios for Pentyl 2-Methylisocrotonate Based on Quantified Differentiation


Mid-to-Base Note Fragrance Building Requiring Prolonged Floral-Fruity Substantivity

Perfumers seeking to extend the longevity of a floral-fruity accord without resorting to high-molecular-weight fixatives can leverage the higher boiling point of pentyl 2-methylisocrotonate (213–214 °C) relative to isoamyl angelate (202–209 °C) [1]. This ~5 °C elevation reduces the evaporation rate on skin, delivering a sustained chamomile-like nuance through the heart and into the early dry-down. Formulators should specify pentyl 2-methylisocrotonate when replacing or augmenting isoamyl angelate in eaux de toilette and fine-fragrance concentrates where volatility matching is critical.

EU-Compliant Food Flavoring Ingredient with Documented Regulatory Clearance

Food flavor houses developing compounded flavorings for the European and UK markets can procure pentyl 2-methylisocrotonate as a listed substance under FL No. 09.680, ensuring full traceability and regulatory defensibility . The explicit authorization, minimum 95% purity requirement, and absence of use restrictions provide a straightforward path to formulation approval, avoiding the uncertainty and delay associated with novel or unlisted angelate esters.

Raw-Material Identity Verification in Quality Control Laboratories via Refractive Index and Density

QC laboratories can implement a two-parameter incoming-material check: refractive index (1.439–1.445) and specific gravity (0.891–0.896) [2]. A sample falling outside these narrow windows indicates potential isomer mis-delivery (e.g., isoamyl angelate with nD20 as low as 1.437 and density ~0.89) or insufficient purity, triggering rejection before the material enters production. This approach is particularly valuable when the visual appearance (colorless liquid) cannot distinguish between isomeric angelates.

Natural Product Chemotaxonomic Studies Relying on Authentic Reference Standards

Researchers investigating the volatile composition of Asteraceae species, including Chamaemelum nobile, require authentic pentyl 2-methylisocrotonate as a reference standard for unambiguous GC-MS identification. The compound's Kovats retention index (RI = 1185 on DB-5; 1189.8 on HP-5MS) [3][4] and diagnostic mass spectrum distinguish it from co-occurring angelate and tiglate esters, preventing misannotation that can propagate through the chemotaxonomic literature.

Application
Selection Property
Validation Focus
Fragrance substantivity tuning
Boiling point differentiation vs. branched isomers
Volatility matching via evaporation profile or GC retention
EU/GB food flavor formulation
Regulatory authorization under FL No. 09.680
Confirm current positive list status and purity meets FL threshold
Incoming QC for angelate esters
Refractive index and specific gravity ranges
Confirm nD20 and SG within specification; flag deviations
Chemotaxonomic reference standard
Authenticated identity and retention index
Match retention index and mass spectrum to published data
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